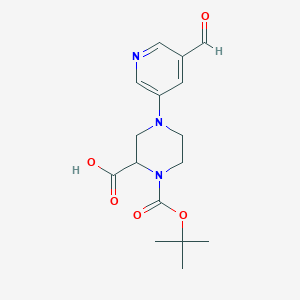
(S)-1-(tert-Butoxycarbonyl)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
(S)-1-(tert-Butoxycarbonyl)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid , often abbreviated as Boc-FPip-COOH , is a chiral piperazine derivative . It features a piperazine ring with a formyl group attached to the 5-position of the pyridine ring. The tert-butoxycarbonyl (Boc) protecting group is present on the nitrogen atom of the piperazine ring. This compound has garnered interest due to its potential applications in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of Boc-FPip-COOH involves several steps, including the introduction of the formyl group and the installation of the Boc protecting group. Researchers have explored various synthetic routes, optimizing yields and purity. Key reactions include N-alkylation , formylation , and Boc protection . Detailed synthetic protocols can be found in the literature.
Molecular Structure Analysis
The molecular formula of Boc-FPip-COOH is C₁₃H₁₈N₄O₅ . Its three-dimensional structure reveals the piperazine ring, the formylpyridine moiety, and the Boc group. The chirality arises from the asymmetric carbon center in the piperazine ring. Computational studies and X-ray crystallography have provided insights into its conformation and stereochemistry.
Chemical Reactions Analysis
Boc-FPip-COOH can participate in various chemical reactions, including amide bond formation , esterification , and deprotection . Researchers have explored its reactivity with other functional groups, leading to the synthesis of derivatives and analogs. Understanding its reactivity profile is crucial for designing novel compounds.
Physical And Chemical Properties Analysis
- Melting Point : Boc-FPip-COOH typically melts in the range of 150°C to 160°C .
- Solubility : It is soluble in organic solvents such as dichloromethane, dimethylformamide, and methanol.
- Stability : The compound is stable under dry and inert conditions but may undergo hydrolysis in the presence of water.
Safety And Hazards
- Handling : Researchers should follow standard laboratory safety protocols when working with Boc-FPip-COOH.
- Toxicity : Limited toxicity data are available, but caution is advised during handling and synthesis.
- Protective Measures : Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
Zukünftige Richtungen
Future research could focus on:
- Biological Activity : Investigate Boc-FPip-COOH’s potential as a drug candidate.
- Derivatization : Explore modifications to enhance its properties.
- Scale-Up : Develop scalable synthetic methods for practical applications.
Eigenschaften
IUPAC Name |
4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-5-4-18(9-13(19)14(21)22)12-6-11(10-20)7-17-8-12/h6-8,10,13H,4-5,9H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQCGWTTYKYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



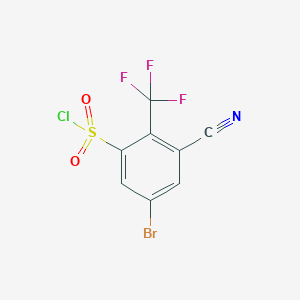
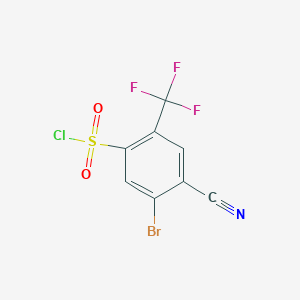
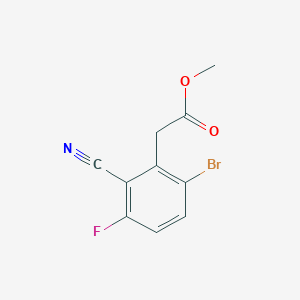
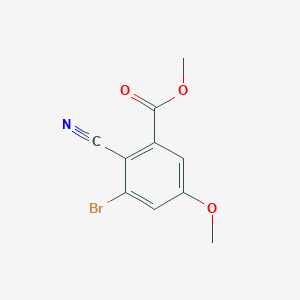
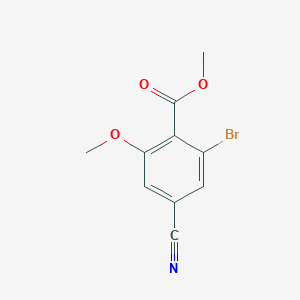

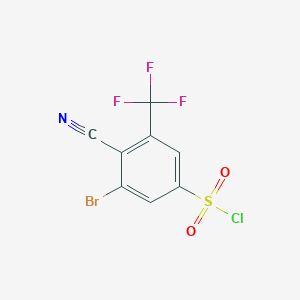
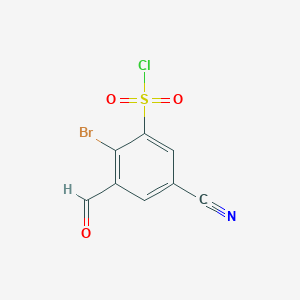
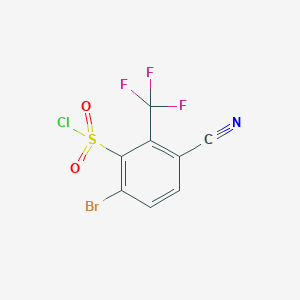
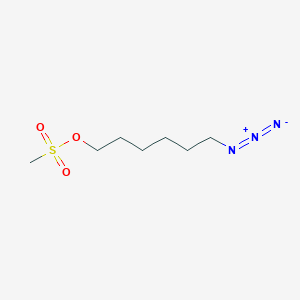
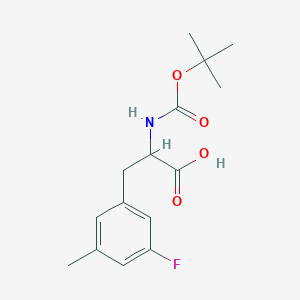
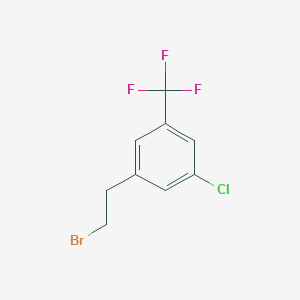
![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)